molecular formula C22H19N3O4S2 B4549396 methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4549396
M. Wt: 453.5 g/mol
InChI Key: YMRDKMISWMZVDH-UHFFFAOYSA-N
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Description

Methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.08169844 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermochemistry and Polymorphism

Research on compounds similar to the one mentioned often focuses on their thermochemical properties and polymorphism. For example, the study of hexamorphic crystal systems of related compounds highlights the impact of molecular conformation on thermodynamic stability and color variations in crystals. Such studies are crucial for understanding the physical and chemical properties of materials, potentially influencing their applications in material science and pharmaceuticals (Yu et al., 2000).

Crystal Structure Analysis

The crystal structure analysis of compounds with similar backbone structures provides insights into their molecular geometry, including the orientation of functional groups and intramolecular interactions. This information is vital for designing molecules with desired physical and chemical properties, which can be applied in drug design and material science (Vasu et al., 2004).

Solid-State NMR and Electronic Structure Calculations

Investigations into the conformational polymorphism of pharmaceutical solids using solid-state NMR and electronic structure calculations reveal how minor variations in molecular conformation can significantly affect the properties of a compound. This research is particularly relevant for pharmaceutical applications, where polymorphism can influence drug solubility and bioavailability (Smith et al., 2006).

Synthesis and Reactivity

Studies on the synthesis and reactivity of related compounds, including their interactions with various reagents and conditions, contribute to the broader understanding of their chemical behavior. This knowledge assists in the development of new synthetic methods and the discovery of novel compounds with potential applications in medicine and material science (Ghosh et al., 2023).

Application in Fluorescent Sensors

The regioselective nitration of biphenyl derivatives leading to compounds that serve as fluorescent chloride sensors is an example of the practical application of similar compounds in chemical sensing. These findings demonstrate the potential of structurally similar compounds in developing optical sensors for various ions or molecules, which could have significant implications for environmental monitoring, diagnostics, and research tools (Das et al., 2021).

Properties

IUPAC Name

methyl 2-[[4-(2-nitrophenyl)phenyl]carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-29-21(26)19-16-6-4-8-18(16)31-20(19)24-22(30)23-14-11-9-13(10-12-14)15-5-2-3-7-17(15)25(27)28/h2-3,5,7,9-12H,4,6,8H2,1H3,(H2,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRDKMISWMZVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3=CC=C(C=C3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.